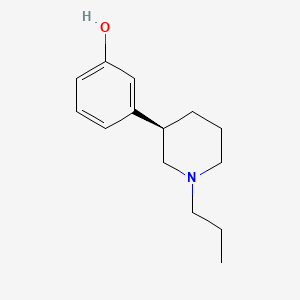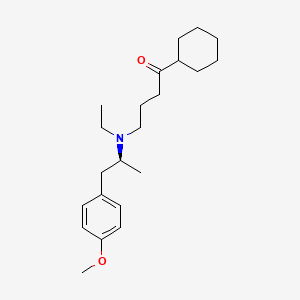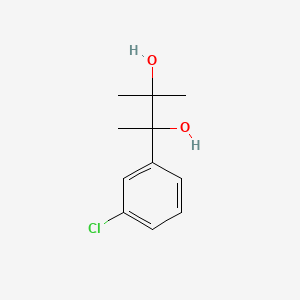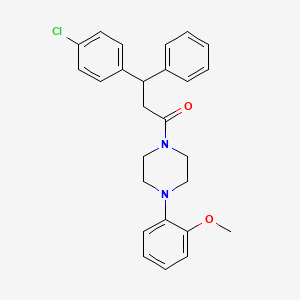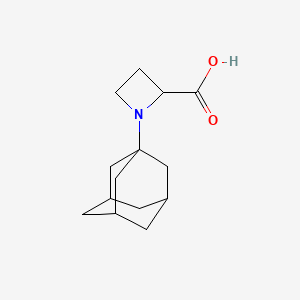![molecular formula C12H23N3O7 B1616524 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid CAS No. 56395-09-6](/img/structure/B1616524.png)
2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid
Overview
Description
H-Thr-Thr-Thr-OH, also known as tripeptide-1, is a peptide molecule that has gained attention in scientific research due to its potential applications in various fields. Tripeptide-1 is composed of three amino acids, namely threonine, threonine, and threonine, which are linked together by peptide bonds.
Scientific Research Applications
Hydroxyl Groups in Protein Structure Refinement
Takeda et al. (2011) explored the use of NMR methods for monitoring hydrogen exchange rates of tyrosine hydroxyl (Tyr-OH) and cysteine sulfhydryl (Cys-SH) groups in proteins. They extended these methods to serine (Ser) and threonine (Thr) residues, demonstrating the usefulness of slowly exchanging OH protons in refining protein structure. Particularly, in EPPIb, an 18.2 kDa protein, they found that one Ser and four Thr residues had slowly exchanging hydroxyl groups, which were critical for collecting additional NOE restraints, thereby significantly contributing to protein structure refinement (Takeda et al., 2011).
Hydrogen-Bond Scalar Coupling in Nocathiacin I
Huang et al. (2007) reported the observation of OH…N hydrogen-bond 1hJN, OH scalar coupling in nocathiacin I, a biologically active natural product. This was detected using a 1H15N HMBC NMR experiment. The discovery was significant for characterizing molecular conformations and studying structure-activity relationships, particularly focusing on the intramolecular hydrogen bond between the threonine hydroxyl (Thr-OH) group and the thiazolyl nitrogen (Huang et al., 2007).
Hydroxyl Radical Mobility in Aqueous Solution
Codorniu-Hernández and Kusalik (2012) investigated the mobility and reactivity of the hydroxyl radical (OH*) in aqueous solution, which plays a crucial role in a broad range of scientific fields. They provided insights into the local hydration and electronic structure of OH* and explored the mechanism of H-transfer between OH* and a water molecule. The study revealed a novel H-transfer mechanism of hydrated OH*, contributing significantly to OH* mobility in aqueous solutions (Codorniu-Hernández & Kusalik, 2012).
Hydroxyl Radical Generation in Fenton-like Systems
Kwan and Voelker (2003) studied the iron oxide-catalyzed production of hydroxyl radical (*OH) from hydrogen peroxide (H2O2) in environmental contexts, particularly focusing on the generation rate of *OH and its role in oxidizing organic contaminants in soils and groundwater. This research is significant for environmental science and technology, demonstrating how various factors control the generation rate of *OH and its implications for organic compound oxidation (Kwan & Voelker, 2003).
Mechanism of Action
Target of Action
The primary targets of H-Thr-Thr-Thr-OH, also known as Thr-Thr-Thr, are the thyroid hormone receptors (TRs), specifically the isoforms and subtypes TR α 1, TR β 1, and TR β 2 . These receptors are encoded by the THRA and THRB genes . The receptors belong to the nuclear receptor superfamily, which contains 48 human genes encoding a number of ligand-dependent transcription factors that bind directly to DNA .
Mode of Action
The compound interacts with its targets, the thyroid hormone receptors, by binding to them. This binding changes the conformation of the ligand-binding domain of the receptors, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors . This interaction leads to changes in gene expression .
Biochemical Pathways
The action of H-Thr-Thr-Thr-OH affects the thyroid hormone signaling pathways . These pathways involve the regulation of gene expression by thyroid hormones (THs), including 3,3′,5-triiodo- l -thyronine (T3) and thyroxine (T4) . The receptors can bind DNA as homodimers or, most commonly, as heterodimers with retinoid X receptor (RXR). These dimers recognize specific DNA sequences called thyroid response elements (TREs) .
Pharmacokinetics
Peptides often present poorer bioavailability and lower metabolic stability compared to traditional drugs . The process of conversion of a peptide into a small molecule often involves reducing the peptide to the minimum active sequence (MAS), testing truncated peptides from the C- and N- termini alternatively .
Result of Action
The result of the action of H-Thr-Thr-Thr-OH is the regulation of gene expression . This regulation exerts a host of physiological effects . The binding of the compound to the receptors changes the conformation of the ligand-binding domain, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors .
Biochemical Analysis
Biochemical Properties
Thr-Thr-Thr is involved in several biochemical reactions due to its unique structure and the presence of hydroxyl groups on the threonine residues. These hydroxyl groups can form hydrogen bonds, making Thr-Thr-Thr a versatile molecule in biochemical interactions. Thr-Thr-Thr interacts with various enzymes, proteins, and other biomolecules. For instance, it can be phosphorylated by threonine kinases, which play a role in cell signaling pathways. Additionally, Thr-Thr-Thr can undergo glycosylation, which affects its stability and function in biochemical processes .
Cellular Effects
Thr-Thr-Thr influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In cell signaling pathways, the phosphorylation of Thr-Thr-Thr by threonine kinases can activate or inhibit downstream signaling molecules, thereby regulating cellular responses. Thr-Thr-Thr also affects gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, Thr-Thr-Thr plays a role in the synthesis of proteins and other biomolecules, contributing to overall cellular function .
Molecular Mechanism
At the molecular level, Thr-Thr-Thr exerts its effects through various mechanisms. One key mechanism is the binding interaction with enzymes and proteins. For example, the phosphorylation of Thr-Thr-Thr by threonine kinases alters its conformation, enabling it to interact with other signaling molecules. This interaction can lead to the activation or inhibition of specific pathways, depending on the cellular context. Additionally, Thr-Thr-Thr can act as a substrate for glycosylation, which modifies its function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thr-Thr-Thr can change over time due to its stability and degradation. Studies have shown that Thr-Thr-Thr is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can affect its long-term impact on cellular function. In vitro and in vivo studies have demonstrated that the stability of Thr-Thr-Thr is influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of Thr-Thr-Thr vary with different dosages in animal models. At low doses, Thr-Thr-Thr has been shown to enhance cellular function and promote protein synthesis. At high doses, it can lead to toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range can lead to detrimental outcomes .
Metabolic Pathways
Thr-Thr-Thr is involved in several metabolic pathways, including protein synthesis and degradation. It interacts with enzymes such as threonine dehydratase and threonine aldolase, which play roles in its catabolism. These interactions affect the levels of metabolites such as glycine and acetyl-CoA, influencing overall metabolic flux. Additionally, Thr-Thr-Thr can be incorporated into proteins, affecting their structure and function .
Transport and Distribution
Within cells and tissues, Thr-Thr-Thr is transported and distributed through various mechanisms. It can be transported by specific amino acid transporters, which facilitate its uptake into cells. Once inside the cell, Thr-Thr-Thr can interact with binding proteins that influence its localization and accumulation. These interactions can affect its availability for biochemical reactions and its overall function within the cell .
Subcellular Localization
The subcellular localization of Thr-Thr-Thr is influenced by targeting signals and post-translational modifications. For instance, phosphorylation and glycosylation can direct Thr-Thr-Thr to specific cellular compartments, such as the nucleus or mitochondria. These localizations can affect its activity and function, enabling it to participate in compartment-specific biochemical processes .
properties
IUPAC Name |
2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O7/c1-4(16)7(13)10(19)14-8(5(2)17)11(20)15-9(6(3)18)12(21)22/h4-9,16-18H,13H2,1-3H3,(H,14,19)(H,15,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYHRQWNJDJCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319392 | |
| Record name | 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56395-09-6 | |
| Record name | NSC344682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Thr-Thr-Thr interact with DNA?
A1: Research suggests Thr-Thr-Thr interacts with DNA through groove binding. [] This interaction was observed in a physiological environment using UV-Vis spectrophotometry and gel electrophoresis. []
Q2: What is the binding affinity of Thr-Thr-Thr to DNA?
A2: The binding constant (K) of Thr-Thr-Thr to DNA was determined to be 6.4×105 L·mol-1, indicating a relatively strong interaction. []
Q3: What is the maximum binding number of Thr-Thr-Thr to DNA?
A3: The maximum binding number (n), representing the number of Thr-Thr-Thr molecules that can bind to a single DNA molecule, was found to be 7.04. []
Q4: Does Thr-Thr-Thr play a role in HIV infection?
A4: While not directly involved in HIV infection, Thr-Thr-Thr constitutes a portion of the CD4 receptor-binding site on the HIV envelope protein gp120. [] This site facilitates the virus's interaction with T4 lymphocytes. []
Q5: Is Thr-Thr-Thr a component of any biologically active peptides?
A5: Yes, Thr-Thr-Thr is a fragment of Peptide T, an octapeptide (H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH) that has been studied for its potential to inhibit HIV infectivity and stimulate monocyte migration. [, , ]
Q6: How does the conformation of Thr-Thr-Thr contribute to the biological activity of Peptide T?
A6: Studies indicate that the C-terminal fragment of Peptide T, Thr-Thr-Asn-Tyr-Thr, adopts a specific conformation with two consecutive reverse turns. [, ] This conformation appears crucial for the peptide's biological activity and is retained even when embedded within unrelated peptide chains. []
Q7: What is the molecular formula of H-Thr-Thr-Thr-OH?
A7: The molecular formula of H-Thr-Thr-Thr-OH is C12H23N3O7.
Q8: What is the molecular weight of H-Thr-Thr-Thr-OH?
A8: The molecular weight of H-Thr-Thr-Thr-OH is 321.33 g/mol.
Q9: Is there spectroscopic data available for H-Thr-Thr-Thr-OH?
A9: Yes, 1H-NMR studies have been conducted on H-Thr-Thr-Thr-OH (as part of Peptide T and its C-terminal pentapeptide fragment) in DMSO solution. [] These studies revealed nuclear Overhauser enhancements (NOEs), ring-current shifts, and temperature coefficient data, providing insights into the peptide's conformational preferences. []
Q10: How do modifications to the Thr-Thr-Thr sequence affect the activity of Peptide T?
A10: Studies on Peptide T analogues indicate that the Thr residues at positions 5 and 8 are crucial for its chemotactic activity. [] Substitutions at these positions, even with seemingly minor changes like alpha-amino butyric acid (Abu) for Thr, significantly diminish the peptide's biological activity. []
Q11: Is the N-terminal Thr residue essential for Peptide T activity?
A11: Research suggests that the hydroxyl group and free amino function of the N-terminal Thr residue are not essential for Peptide T's interaction with the CD4 receptor and its chemotactic activity. []
Q12: Does the C-terminal carboxyl group play a role in Peptide T's activity?
A12: Yes, the C-terminal carboxyl group appears crucial for the potent chemotactic activity of the C-terminal pentapeptide fragment of Peptide T (H-Thr-Thr-Asn-Tyr-Thr-OH). []
Q13: What is known about the stability of Peptide T and its analogues?
A13: While specific stability data for Peptide T is limited in the provided research, studies have investigated the metabolic stability of the peptide and its analogues in vitro. [] These studies focused on the impact of structural modifications on the peptide's susceptibility to enzymatic degradation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



